molecular formula C11H24N2O3 B2730214 tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate CAS No. 359867-97-3

tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate

Cat. No.: B2730214
CAS No.: 359867-97-3
M. Wt: 232.324
InChI Key: PKQRDACDTZZJTB-VIFPVBQESA-N
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Description

tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a carbamic acid ester moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-5-amino-6-hydroxyhexanoic acid and tert-butyl chloroformate.

    Protection of Functional Groups: The amino and hydroxy groups are protected using suitable protecting groups to prevent unwanted reactions during the synthesis.

    Formation of Carbamic Acid Ester: The protected amino and hydroxy compound is then reacted with tert-butyl chloroformate under basic conditions to form the carbamic acid ester.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an appropriate solvent.

    Reduction: NaBH4 or LiAlH4 in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamic acid ester moiety can undergo hydrolysis to release the active compound, which then exerts its effects on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-(5-Amino-6-hydroxy-hexyl)-carbamic acid tert-butyl ester: The enantiomer of the compound with similar chemical properties but different biological activity.

    (S)-(5-Amino-6-hydroxy-hexyl)-carbamic acid methyl ester: A similar compound with a different ester group, which may affect its reactivity and applications.

Uniqueness

tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate is unique due to its specific chiral configuration and the presence of both amino and hydroxy functional groups

Properties

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-9(12)8-14/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQRDACDTZZJTB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359867-97-3
Record name tert-butyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate
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